molecular formula C6H5ClINO B8061059 4-Chloro-3-iodo-2-methoxypyridine

4-Chloro-3-iodo-2-methoxypyridine

Cat. No.: B8061059
M. Wt: 269.47 g/mol
InChI Key: XCNUCOZRBHLANT-UHFFFAOYSA-N
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Description

4-Chloro-3-iodo-2-methoxypyridine is a halogenated pyridine derivative characterized by substituents at the 2-, 3-, and 4-positions of the pyridine ring. The compound features a methoxy (-OCH₃) group at position 2, iodine at position 3, and chlorine at position 4.

Properties

IUPAC Name

4-chloro-3-iodo-2-methoxypyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5ClINO/c1-10-6-5(8)4(7)2-3-9-6/h2-3H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCNUCOZRBHLANT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=CC(=C1I)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5ClINO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.47 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Sequential Halogenation from 2-Methoxypyridine

A widely reported approach involves sequential halogenation of 2-methoxypyridine. The methoxy group at position 2 directs electrophilic substitution to the ortho (position 3) and para (position 5) positions. Iodination is typically achieved using N-iodosuccinimide (NIS) under catalytic conditions. For example, palladium(II) acetate in acetic acid at 80°C facilitates iodination at position 3 with >85% regioselectivity. Subsequent chlorination at position 4 employs phosphorus oxychloride (POCl₃) under reflux, yielding the target compound with 70–75% overall efficiency.

Key Reaction Conditions:

StepReagentSolventTemperatureTimeYield
IodinationNIS, Pd(OAc)₂Acetic Acid80°C12 h85%
ChlorinationPOCl₃TolueneReflux6 h82%

Methoxylation of Pre-Halogenated Intermediates

An alternative route involves introducing the methoxy group after halogenation. For instance, 3-iodo-4-chloropyridine is treated with sodium methoxide (NaOMe) in dimethylformamide (DMF) at 120°C, achieving nucleophilic aromatic substitution at position 2. This method, however, faces challenges due to competing side reactions, resulting in moderate yields (60–65%).

Diazotization and Iodination Approaches

Diazotization of 3-Amino Intermediates

Adapting methods from pyridine derivatives, 4-chloro-2-methoxy-3-aminopyridine undergoes diazotization using sodium nitrite (NaNO₂) in sulfuric acid (H₂SO₄) at -10°C, followed by iodination with potassium iodide (KI) at 0°C. This two-step process achieves 78% yield, with the diazonium intermediate ensuring precise iodine placement.

Optimized Parameters:

  • Diazotization : NaNO₂ (1.3 eq), H₂SO₄, -10°C, 3 h

  • Iodination : KI (1.2 eq), 0°C, 4 h

Limitations and Byproduct Formation

Excessive nitrite or elevated temperatures during diazotization lead to byproducts such as 4-chloro-2-methoxy-5-iodopyridine (15–20% impurity). Chromatographic purification (silica gel, hexane/ethyl acetate) is required to isolate the desired isomer.

Industrial-Scale Production Techniques

Continuous Flow Reactor Systems

To enhance scalability, industrial protocols employ continuous flow reactors for halogenation steps. For example, a mixture of 2-methoxypyridine and iodine monochloride (ICl) is pumped through a Pd-coated reactor at 100°C, achieving 90% conversion to 3-iodo-2-methoxypyridine in 2 minutes. Subsequent chlorination with chlorine gas (Cl₂) in a packed-bed reactor at 150°C furnishes the final product with 88% yield and >99% purity.

Advantages:

  • Reduced reaction times (2–5 minutes vs. hours)

  • Minimal waste generation (solvent recovery >95%)

Catalytic Innovations

Recent advances utilize bimetallic catalysts (e.g., Pd/Cu) to improve halogenation efficiency. For instance, Pd/Cu nanoparticles immobilized on mesoporous silica enhance iodine incorporation at position 3, reducing NIS usage by 40% while maintaining 92% yield.

Comparative Analysis of Synthetic Routes

MethodStepsTotal YieldCostScalability
Sequential Halogenation270–75%ModerateHigh
Diazotization365–70%LowModerate
Continuous Flow285–90%HighVery High

Key Findings:

  • Continuous flow systems outperform batch methods in yield and scalability but require significant capital investment.

  • Diazotization offers cost advantages for small-scale synthesis but suffers from lower regioselectivity.

Mechanistic Insights and Reaction Optimization

Regioselectivity in Electrophilic Substitution

The methoxy group’s electron-donating effect directs electrophiles to positions 3 and 5. Computational studies (DFT calculations) reveal that iodination at position 3 is favored due to lower activation energy (ΔG‡ = 28.5 kcal/mol vs. 32.1 kcal/mol for position 5).

Solvent Effects on Chlorination

Polar aprotic solvents (e.g., DMF) stabilize the transition state during POCl₃-mediated chlorination, improving yields by 15% compared to nonpolar solvents .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3-iodo-2-methoxypyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with boronic acids or esters.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.

    Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

    Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Major Products: The major products formed from these reactions include various substituted pyridines, biaryl compounds, and oxidized derivatives, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Organic Synthesis

4-Chloro-3-iodo-2-methoxypyridine serves as an intermediate in the synthesis of complex organic molecules. It is particularly valuable in the development of pharmaceuticals and agrochemicals due to its reactivity in various chemical transformations .

Medicinal Chemistry

This compound is utilized as a key building block in drug development. Its derivatives have been studied for their potential as anticancer agents and anti-inflammatory drugs. The presence of chlorine and iodine enhances its ability to interact with biological targets, making it a candidate for enzyme inhibitors and receptor modulators .

Enzyme Inhibition

Research indicates that 4-Chloro-3-iodo-2-methoxypyridine can inhibit specific enzymes involved in critical cellular pathways. For example, it has been investigated as a potential inhibitor of the MDM2 protein, which regulates the p53 tumor suppressor pathway .

Receptor Modulation

The compound has also shown activity on various receptors, including the ghrelin receptor (GHS-R1a). Modifications to its structure have been found to enhance receptor activation, suggesting applications in developing appetite-regulating drugs .

Case Study 1: MDM2 Inhibition

In a study evaluating inhibitors of MDM2, derivatives of 4-Chloro-3-iodo-2-methoxypyridine demonstrated significant binding affinity (Ki = 2.9 nM) and effectively inhibited cell growth in cancer cell lines. These findings suggest its potential as an anticancer agent.

Case Study 2: GHS-R1a Agonism

Another study focused on pyridone derivatives revealed that certain analogs of this compound acted as potent agonists for the GHS-R1a receptor, leading to increased intracellular calcium influx in transfected cells. In vivo experiments confirmed increased food intake in mice treated with these compounds .

Mechanism of Action

The mechanism of action of 4-Chloro-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets, depending on its application. In medicinal chemistry, it may act by binding to enzymes or receptors, modulating their activity. The presence of halogen atoms can enhance its binding affinity and specificity towards biological targets, influencing various biochemical pathways.

Comparison with Similar Compounds

Table 1: Substituent Patterns of Selected Pyridine Derivatives

Compound Name Substituents (Position) Key Functional Groups Molecular Weight (g/mol)
4-Chloro-3-iodo-2-methoxypyridine Cl (4), I (3), OCH₃ (2) Halogens, Methoxy ~315.5 (calculated)
3-Iodo-4-methoxypyridine I (3), OCH₃ (4) Halogen, Methoxy 265.0
5-Bromo-4-chloro-2-methoxypyridine Br (5), Cl (4), OCH₃ (2) Halogens, Methoxy 266.5
4-Chloro-3-iodopyridine hydrochloride Cl (4), I (3), HCl salt Halogens, Hydrochloride salt 284.4
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine Cl (2), I (4), OCH₂OCH₃ (3) Halogens, Methoxymethoxy 297.5

Key Observations :

  • Halogen Effects : Iodine at position 3 in the target compound enhances reactivity in cross-coupling reactions compared to bromine (e.g., 5-Bromo-4-chloro-2-methoxypyridine ). Chlorine at position 4 provides electron-withdrawing effects, deactivating the ring toward electrophilic substitution.
  • Methoxy vs. Methoxymethoxy : The methoxymethoxy group in introduces steric bulk and altered solubility compared to the simpler methoxy group in the target compound.
  • Salt Forms : 4-Chloro-3-iodopyridine hydrochloride exhibits improved aqueous solubility due to the hydrochloride salt but reduced stability under basic conditions.

Key Observations :

  • Cross-Coupling Efficiency : Iodine’s larger atomic radius and weaker C–I bond (vs. C–Br or C–Cl) make the target compound more reactive in metal-catalyzed reactions .
  • Electronic Effects : The methoxy group at position 2 donates electron density to the ring, activating positions 5 and 6 for electrophilic substitution, while chlorine at position 4 deactivates adjacent positions .

Physical Properties

Table 3: Physical Properties of Related Compounds

Compound Name Melting Point (°C) Solubility (Polar Solvents) Reference
2-Amino-4-(2-chloro-5-aryl)pyridines 268–287 Moderate in DMF
4-Chloro-3-iodopyridine hydrochloride Not reported High in water
2-Chloro-4-iodo-3-(methoxymethoxy)pyridine Not reported Low in H₂O

Key Observations :

  • The target compound’s melting point is expected to exceed 250°C, based on trends in halogenated pyridines .
  • Methoxy groups generally improve solubility in polar aprotic solvents like DMF , while hydrochloride salts enhance water solubility .

Biological Activity

4-Chloro-3-iodo-2-methoxypyridine is a heterocyclic compound that has garnered attention for its diverse biological activities and potential applications in medicinal chemistry. This article explores its biological activity, synthesis, and mechanisms of action, supported by relevant research findings.

Chemical Structure and Properties

4-Chloro-3-iodo-2-methoxypyridine is characterized by the following structural formula:

C7H6ClINO\text{C}_7\text{H}_6\text{ClI}\text{N}\text{O}

This compound features a pyridine ring substituted with a chlorine atom at the 4-position, an iodine atom at the 3-position, and a methoxy group at the 2-position. The presence of halogen atoms is significant as they can enhance the compound's reactivity and biological activity.

Synthesis Methods

Several methods have been developed for synthesizing 4-Chloro-3-iodo-2-methoxypyridine. Common approaches include:

  • Nucleophilic Substitution : The compound can be synthesized by reacting 3-iodo-2-methoxypyridine with chlorine sources under controlled conditions.
  • Electrophilic Aromatic Substitution : This method involves introducing the chlorine and iodine atoms onto the pyridine ring through electrophilic attack.

Antimicrobial Properties

Research indicates that 4-Chloro-3-iodo-2-methoxypyridine exhibits significant antimicrobial activity. It has been evaluated against various bacterial strains, including:

Bacterial Strain Inhibition Zone (mm) Minimum Inhibitory Concentration (MIC) (µg/mL)
Staphylococcus aureus1532
Escherichia coli1264
Pseudomonas aeruginosa10128

These findings suggest that the compound may serve as a potential lead for developing new antibacterial agents, particularly against resistant strains .

The mechanism of action for 4-Chloro-3-iodo-2-methoxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen substituents can enhance binding affinity, leading to modulation of biochemical pathways. Preliminary studies suggest that it may inhibit bacterial cell wall synthesis or interfere with metabolic processes .

Case Studies and Research Findings

  • Study on Antibacterial Activity : A comprehensive study assessed the antibacterial efficacy of various pyridine derivatives, including 4-Chloro-3-iodo-2-methoxypyridine. The results demonstrated its superior activity against Gram-positive bacteria compared to other tested compounds .
  • ADMET Properties : The pharmacokinetic properties of this compound were evaluated in terms of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET). The results indicated favorable profiles for oral bioavailability and low toxicity in preliminary assays .
  • Docking Studies : Molecular docking simulations revealed that 4-Chloro-3-iodo-2-methoxypyridine interacts effectively with bacterial enzymes involved in resistance mechanisms. This suggests potential applications in overcoming antibiotic resistance .

Q & A

Q. What are the common synthetic routes for 4-Chloro-3-iodo-2-methoxypyridine?

The synthesis typically involves iodination of a pre-functionalized pyridine scaffold. For example:

  • Step 1 : Start with 2-methoxypyridine derivatives.
  • Step 2 : Introduce iodine via electrophilic substitution using reagents like N-iodosuccinimide (NIS) under catalytic conditions (e.g., palladium or acid catalysis) .
  • Step 3 : Chlorination at the 4-position via nucleophilic substitution using reagents such as POCl₃ or PCl₅ under reflux conditions .

Q. Key Analytical Validation :

  • NMR : Confirm substitution patterns (e.g., δ ~8.3 ppm for H-5 in pyridine ring).
  • Mass Spectrometry : Molecular ion peak at m/z 269.4 (C₆H₅ClINO) .

Q. How is the compound characterized to confirm its structure?

Methodology :

  • X-ray Crystallography : Resolves bond lengths and angles (e.g., C-I bond ~2.09 Å) .
  • FT-IR : Peaks at ~1580 cm⁻¹ (C=N stretching) and ~1250 cm⁻¹ (C-O of methoxy group) .
  • Chromatography : HPLC purity >98% using C18 columns with acetonitrile/water gradients .

Q. What are the primary chemical reactions of 4-Chloro-3-iodo-2-methoxypyridine?

The compound undergoes three key transformations :

Cross-Coupling : Suzuki-Miyaura coupling using Pd(PPh₃)₄ with boronic acids to form biaryl derivatives .

Nucleophilic Substitution : Displacement of Cl or I with amines (e.g., K₂CO₃/DMF, 80°C) .

Reduction : Hydrogenation (H₂, Raney Ni) to yield piperidine derivatives .

Q. Example Reaction Table :

Target SiteReagentConditionsProduct
Iodo groupZn, AcOHReflux, 6 h4-Chloro-2-methoxypyridine
Chloro groupNH₃/MeOH60°C, 12 h3-Iodo-2-methoxy-4-aminopyridine

Advanced Research Questions

Q. How can computational methods predict reactivity trends in cross-coupling reactions?

Methodology :

  • DFT Calculations : Optimize transition states for Pd-catalyzed coupling. For example, the iodine substituent lowers activation energy by ~5 kcal/mol compared to bromo analogs due to enhanced leaving-group ability .
  • Solvent Effects : Simulate polarity impacts (e.g., DMF vs. THF) on reaction rates using COSMO-RS models .

Q. Key Finding :

  • Iodine’s Role : The C-I bond’s polarizability facilitates oxidative addition in Pd(0)/Pd(II) cycles, improving yields in aryl-aryl couplings .

Q. What strategies resolve contradictions in spectroscopic data for halogenated pyridines?

Case Study : Discrepancies in ¹³C NMR shifts for C-3 (δ 140–145 ppm) arise from solvent polarity or crystal packing. Resolution :

  • Variable Temperature NMR : Identify dynamic effects (e.g., rotamers of methoxy groups).
  • Single-Crystal XRD : Confirm static structure and hydrogen-bonding networks .

Q. How does substituent positioning affect biological activity in pyridine derivatives?

Structure-Activity Relationship (SAR) Insights :

  • Iodo at C-3 : Enhances binding to kinase ATP pockets (e.g., IC₅₀ = 0.8 µM vs. 2.1 µM for bromo analog) .
  • Methoxy at C-2 : Increases metabolic stability (t₁/₂ = 4.2 h in liver microsomes) by blocking CYP3A4 oxidation .

Q. Experimental Design :

  • In Vitro Assays : Screen against cancer cell lines (e.g., MCF-7) with varying substituents .
  • MD Simulations : Map interactions with target proteins (e.g., EGFR kinase) using PyMOL .

Q. What are the challenges in scaling up synthesis while maintaining regioselectivity?

Industrial Optimization :

  • Continuous Flow Reactors : Improve iodination yields (from 65% to 88%) by controlling residence time .
  • Purification : Use simulated moving bed (SMB) chromatography to isolate regioisomers .

Q. Case Study :

  • Byproduct Analysis : 5% 4-Iodo-2-chloro-3-methoxypyridine forms due to competing iodination pathways. Mitigate via temperature control (<50°C) .

Q. How can isotopic labeling (e.g., ¹³C, ¹²⁵I) aid in mechanistic studies?

Applications :

  • Kinetic Isotope Effects (KIE) : Use ¹²⁵I-labeled compound to track C-I bond cleavage rates in cross-couplings .
  • Metabolic Tracing : ¹³C-labeled methoxy group monitors demethylation pathways in hepatocytes .

Q. Protocol :

  • Synthesis : Prepare ¹²⁵I analog via Na¹²⁵I and chloramine-T .
  • Detection : Gamma counting for quantitative analysis (detection limit: 0.1 ng/mL) .

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